Synthesis and characterization of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Synthesis and characterization of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Foreword: The Architectural Significance of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a "privileged" heterocyclic scaffold.[1] Its value is rooted not only in its broad spectrum of biological activities—spanning anticancer, anti-inflammatory, and antiparasitic properties—but also in its role as a robust bioisostere.[2][3][4] The 1,2,4-oxadiazole core is frequently employed to replace metabolically labile ester and amide functionalities within drug candidates, a strategic substitution that can significantly enhance pharmacokinetic profiles by improving metabolic stability.[1][5][6]
This guide focuses on a specific, thoughtfully designed analogue: 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole . The selection of its constituent parts is deliberate. The 4-nitrophenyl moiety serves as a potent electron-withdrawing group, a feature known to influence the electronic properties and biological interactions of the parent molecule.[3] The thiophene ring is a classic bioisostere of a benzene ring, often introduced to modulate lipophilicity and metabolic pathways. The strategic combination of these three components—the stable oxadiazole core, the electron-rich thiophene, and the electron-deficient nitrophenyl group—creates a molecule of significant interest for chemical and pharmacological exploration.
This document provides a comprehensive, field-tested guide for the synthesis and rigorous characterization of this target compound, intended for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and validation techniques, ensuring a reproducible and reliable outcome.
Section 1: Retrosynthetic Analysis and Strategic Approach
The most reliable and versatile route to constructing 3,5-disubstituted 1,2,4-oxadiazoles is through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[7][8][9] This [4+1] atom approach, where four atoms of the ring are contributed by the amidoxime and one by the acylating agent, forms the basis of our strategy.
Our retrosynthetic analysis of the target molecule logically cleaves the oxadiazole ring at the C5-N4 and C3-O2 bonds, leading to two key precursors:
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4-Nitrobenzamidoxime : This provides the C3-N4-N-C fragment, incorporating the 4-nitrophenyl substituent at the 3-position.
-
Thiophene-2-carbonyl Chloride : This activated acylating agent provides the C5 atom and its appended thiophene substituent.
The overall synthetic workflow is therefore a three-stage process: preparation of the two key intermediates followed by their final coupling and cyclization.
Section 2: Detailed Experimental Protocols
Materials and Instrumentation
Reagents: 4-Nitrobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, thiophene-2-carboxylic acid, thionyl chloride (SOCl₂), pyridine, ethanol, diethyl ether, and deuterated solvents for NMR (DMSO-d₆ or CDCl₃) were procured from reputable chemical suppliers and used without further purification.
Instrumentation:
-
Melting Point: Determined using an open capillary melting point apparatus.
-
NMR Spectra: Recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectra: Recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) was used to determine the molecular weight.
Protocol 1: Synthesis of 4-Nitrobenzamidoxime
This procedure converts the nitrile group into an amidoxime, a nucleophile essential for the subsequent coupling reaction.
Procedure:
-
To a 500 mL round-bottom flask, add 4-nitrobenzonitrile (0.20 mol, 29.6 g), hydroxylamine hydrochloride (0.20 mol, 13.9 g), and potassium carbonate (0.10 mol, 13.8 g).[10]
-
Add a solvent mixture of ethanol (700 mL) and deionized water (70 mL). The potassium carbonate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with 200 mL of water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
-
The typical yield of the pale yellow solid product is approximately 60%.[10] The product is generally of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of Thiophene-2-carbonyl Chloride
This protocol activates the carboxylic acid, converting it into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amidoxime.
CAUTION: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Place thiophene-2-carboxylic acid (0.1 mol, 12.8 g) into a 250 mL round-bottom flask.
-
Carefully add thionyl chloride (0.2 mol, 14.6 mL) in excess to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Fit the flask with a reflux condenser equipped with a drying tube (containing CaCl₂) to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gases ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude thiophene-2-carbonyl chloride, a pale yellow oil, can be purified by vacuum distillation (boiling point ~63°C at 4 mmHg) or used directly in the next step.[11]
Protocol 3: Synthesis of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
This is the final convergent step where the two prepared intermediates are coupled to form an O-acylamidoxime, which then undergoes in-situ thermal cyclodehydration to yield the target 1,2,4-oxadiazole.
Procedure:
-
Dissolve 4-nitrobenzamidoxime (0.05 mol, 9.05 g) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask. Cool the solution to 0°C in an ice bath. Pyridine serves as both the solvent and an acid scavenger.
-
Slowly add a solution of thiophene-2-carbonyl chloride (0.05 mol, 7.33 g) in a small amount of anhydrous pyridine dropwise to the cooled amidoxime solution with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of the O-acylamidoxime intermediate.
-
Heat the reaction mixture to reflux (approximately 115°C) for 6-8 hours to effect the cyclodehydration. Monitor the reaction's completion via TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 500 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid sequentially with water and then with a small amount of cold ethanol to remove residual pyridine and other impurities.
-
Purify the crude product by recrystallization from ethanol or an ethanol/DMF mixture to afford the final product as a crystalline solid.
Section 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.
| Property | Expected Result |
| Molecular Formula | C₁₂H₇N₃O₃S |
| Molecular Weight | 273.27 g/mol [12] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be a sharp, defined range |
| Solubility | Soluble in DMSO, DMF, partially soluble in hot ethanol, insoluble in water |
Spectroscopic Data Interpretation
| Technique | Expected Peaks / Signals (and Rationale) |
| FT-IR (KBr, cm⁻¹) | ~1610-1620 (C=N stretch): Characteristic of the oxadiazole ring.~1520-1530 & ~1340-1350 (N-O stretch): Asymmetric and symmetric stretching of the nitro (NO₂) group.~1400-1450 (C=C stretch): Aromatic ring vibrations.~1250-1300 (C-O-C stretch): Ether-like stretch within the oxadiazole ring.~700-800 (C-S stretch): Thiophene ring vibration. |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ~8.40 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons ortho to the NO₂ group on the phenyl ring, deshielded by the electron-withdrawing nitro group.~8.25 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons meta to the NO₂ group on the phenyl ring.~8.10 (dd, 1H): Thiophene proton at the 5-position.~7.95 (dd, 1H): Thiophene proton at the 3-position.~7.30 (t, 1H): Thiophene proton at the 4-position. |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | ~172.0: Quaternary carbon (C5) of the oxadiazole ring, attached to the thiophene.~168.0: Quaternary carbon (C3) of the oxadiazole ring, attached to the nitrophenyl group.~150.0: Quaternary carbon of the phenyl ring bearing the NO₂ group.~125.0 - 135.0: Aromatic carbons of both the phenyl and thiophene rings.~124.0: Quaternary carbon of the phenyl ring attached to the oxadiazole. |
| Mass Spec. (EI-MS, m/z) | 273 [M⁺]: The molecular ion peak corresponding to the exact mass of the compound. |
Section 4: Conclusion and Outlook
This guide provides a robust and detailed methodology for the synthesis of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a molecule with significant potential in medicinal chemistry. The described three-stage process, centered on the reliable formation of the oxadiazole ring from an amidoxime and an acyl chloride, is a cornerstone of heterocyclic synthesis. The comprehensive characterization data serves as a benchmark for researchers to validate their results.
The unique electronic architecture of this compound, arising from the interplay between the electron-donating thiophene and the electron-withdrawing nitrophenyl group on a metabolically stable core, makes it an attractive candidate for screening in various biological assays. Given the wide-ranging activities of 1,2,4-oxadiazole derivatives, this molecule represents a valuable starting point for the development of new therapeutic agents.[13][14][15]
References
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Pharmaceuticals (Basel).
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry.
-
1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Pharmaceutical Analysis.
-
Biological activity of oxadiazole and thiadiazole derivatives. Drug Development Research.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
-
2-Thiophenecarbonyl chloride synthesis. ChemicalBook.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
-
Method for preparation of thiophene-2-carbonyl chlorides with oxalyl. Google Patents.
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society.
-
Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate.
-
Preparation of 2-thiophenecarbonyl chloride. Google Patents.
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry.
-
Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. BenchChem.
-
Synthesis of a. p-Nitrobenzamidoxime. PrepChem.com.
-
CAS 1613-86-1: 4-Nitrobenzamidoxime. CymitQuimica.
-
3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. CymitQuimica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole [cymitquimica.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
